N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(16-14-3-1-2-4-15(14)24-20-16)18-6-7-21-10-13(9-19-21)12-5-8-23-11-12/h5,8-11H,1-4,6-7H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGOVUAUDUUOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound exhibits a unique structural framework that combines a furan ring, a pyrazole moiety, and a benzoisoxazole structure. Its diverse functional groups suggest significant potential for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of multiple heterocyclic rings and functional groups that enhance its biological activity. The furan and pyrazole rings are known for their pharmacological significance, contributing to the compound's potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. In vitro studies have indicated that this compound may induce apoptosis in cancer cells by activating caspase pathways.
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 7f | HCT116 | 6.76 | Caspase activation |
| 7d | HCT116 | 43 | Apoptosis induction |
| 7a | A549 | 93.1 | Moderate activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against specific cancer cell lines .
Anti-inflammatory Activity
Isoxazole derivatives have been reported to exhibit significant anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX) enzymes. Compounds similar to this compound demonstrated selective COX-2 inhibition, which is crucial for developing new anti-inflammatory agents .
Table 2: Inhibition of COX Enzymes by Isoxazole Derivatives
| Compound | COX Inhibition (IC50 µM) | Selectivity |
|---|---|---|
| Compound A | 0.95 | COX-2 |
| Compound B | 1.20 | COX-1 |
The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the amide group enhances its solubility and potential to interact with target proteins.
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various isoxazole derivatives and evaluated their biological activities. Among these, specific derivatives showed potent anticancer activities against lung and colon cancer cell lines .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest significant potential in medicinal chemistry. The presence of the furan and pyrazole rings enhances its pharmacological profile. Research indicates that derivatives of pyrazole and isoxazole are known for various bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Studies have shown that compounds similar to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exhibit notable anti-inflammatory effects. For instance, isoxazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes. A specific study highlighted the synthesis of isoxazole derivatives that demonstrated selective COX-2 inhibition with IC50 values as low as 0.95 µM .
Anticancer Properties
The compound's unique structure may also contribute to its anticancer activity. Research has indicated that isoxazole derivatives can inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar functionalities were tested against human leukemia cells and showed IC50 values in the range of 0.04–12.00 µM . This suggests that this compound could be a candidate for further development as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways.
Several case studies have highlighted the efficacy of related compounds:
Case Study 1: COX Inhibition
A series of isoxazole derivatives were synthesized and evaluated for their COX inhibitory activity. Compounds exhibiting selective COX-2 inhibition were identified as potential anti-inflammatory agents .
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of isoxazole derivatives against various cancer cell lines, demonstrating significant promise for compounds with structural similarities to this compound .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
To contextualize its properties, the compound is compared below with three structurally related dopamine D3 receptor agonists (compounds 33, 34, and 35) described in recent literature .
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | D3 Receptor EC50 (nM) | D2 Receptor EC50 (nM) | Selectivity Ratio (D3/D2) |
|---|---|---|---|---|---|
| N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | Tetrahydrobenzo[d]isoxazole | Furan-3-yl pyrazole, ethyl carboxamide | Not reported | Not reported | Not reported |
| N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-4-fluorobenzenesulfonamide (33) | Tetrahydrobenzo[d]thiazole | Fluorobenzenesulfonamide, hydroxycyclobutyl, propylamino | 0.8 | 180 | 225:1 |
| N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-3-chloro-4-fluorobenzenesulfonamide (34) | Tetrahydrobenzo[d]thiazole | Chloro-fluorobenzenesulfonamide, hydroxycyclobutyl, propylamino | 0.5 | 210 | 420:1 |
| N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-3,4-difluorobenzenesulfonamide (35) | Tetrahydrobenzo[d]thiazole | Di-fluorobenzenesulfonamide, hydroxycyclobutyl, propylamino | 0.6 | 160 | 267:1 |
Key Findings :
Structural Differences: The target compound features a tetrahydrobenzo[d]isoxazole core, whereas compounds 33–35 utilize a tetrahydrobenzo[d]thiazole scaffold. The furan-pyrazole substituent in the target compound contrasts with the fluorinated benzenesulfonamide groups in compounds 33–33. Sulfonamide moieties are known to enhance solubility and receptor affinity in dopamine agonists, while furan-pyrazole may introduce steric or metabolic challenges .
Functional Implications: Compounds 33–35 exhibit sub-nanomolar potency at dopamine D3 receptors (EC50: 0.5–0.8 nM) with high selectivity over D2 receptors (>200-fold). This is attributed to their sulfonamide groups and optimized substitution patterns . The target compound’s lack of sulfonamide functionality and its unsaturated pyrazole-furan system may reduce D3 receptor affinity or selectivity, though experimental data are pending.
Pharmacokinetic Considerations :
- Compounds 33–35 demonstrated favorable blood-brain barrier (BBB) penetration in preclinical models, a critical feature for CNS-targeted agents. The target compound’s ethyl carboxamide linker and heteroaromatic systems may influence BBB permeability, necessitating further ADME studies.
Q & A
Q. What synthetic methodologies are recommended for achieving high yields of the target compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : For constructing the pyrazole and isoxazole rings, using precursors like hydrazines and β-ketoesters under acidic or basic conditions .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole-ethylamine intermediate and the tetrahydrobenzoisoxazole-carboxylic acid .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility, while microwave-assisted synthesis can reduce reaction times and improve yields .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity >95% .
Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be resolved?
- 1H/13C NMR : Confirm regiochemistry of pyrazole substituents (e.g., furan-3-yl vs. furan-2-yl) and distinguish between isoxazole and tetrahydrobenzoisoxazole protons .
- HRMS : Validate molecular formula (e.g., C₁₉H₂₁N₃O₃) and detect isotopic patterns .
- IR spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) . Resolution of contradictions : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals or use computational tools (e.g., ACD/Labs) to simulate spectra .
Q. How can solubility challenges in biological assays be addressed without altering the core structure?
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt formation : Prepare hydrochloride or trifluoroacetate salts via acid-base reactions .
- Structural analogs : Introduce polar groups (e.g., hydroxyl, amine) on non-critical positions (e.g., ethyl linker) while retaining activity .
Advanced Research Questions
Q. What computational strategies are effective for predicting biological targets and optimizing binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., CDK2) or GPCRs. Focus on hydrogen bonding between the carboxamide group and active-site residues (e.g., Asp86 in CDK2) .
- QSAR modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structural features with activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) to identify key binding motifs .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?
- Pyrazole modifications : Replace furan-3-yl with thiophene or indole to enhance metabolic stability (CYP450 resistance) .
- Linker optimization : Substitute the ethyl linker with polyethylene glycol (PEG) chains to improve solubility and reduce plasma protein binding .
- Bioisosteric replacement : Replace the tetrahydrobenzoisoxazole with a benzothiazole scaffold to maintain π-π stacking interactions while reducing molecular weight .
Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data?
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and liver microsomes .
- Pharmacokinetic studies : Measure Cmax, Tmax, and AUC in rodent models to assess bioavailability and correlate with in vitro IC50 values .
- Target engagement assays : Employ CETSA (cellular thermal shift assay) to confirm target binding in live cells .
Contradictory Data Analysis
Q. How should conflicting cytotoxicity data (e.g., IC50 variability across cell lines) be investigated?
- Assay standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours) .
- Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
- Resistance testing : Evaluate P-glycoprotein (P-gp) efflux using MDCK-MDR1 cells to assess transporter-mediated resistance .
Q. What strategies validate the proposed mechanism of action when biochemical and cellular assays yield opposing results?
- Genetic knockdown : Use siRNA or CRISPR-Cas9 to silence the putative target gene and measure compound sensitivity .
- Biomarker analysis : Quantify downstream effectors (e.g., phosphorylated proteins via Western blot) post-treatment .
- X-ray crystallography : Co-crystallize the compound with the target protein to confirm binding mode (e.g., PDB deposition) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.21 (s, 1H, pyrazole-H), δ 4.35 (t, 2H, CH₂ linker) | |
| 13C NMR | δ 161.5 (carboxamide C=O), δ 148.2 (furan C-O) | |
| HRMS (ESI+) | m/z 340.1663 [M+H]+ (calc. 340.1658) |
Q. Table 2. Optimized Reaction Conditions for Key Steps
| Step | Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux, 12 h | 75–80 |
| Amide coupling | EDC, HOBt, DMF, RT, 24 h | 60–65 |
| Final purification | Flash chromatography (EtOAc/hexane 3:7) | 90–95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
